molecular formula C8H9NO B12054547 Salicyliden-methylamin

Salicyliden-methylamin

Cat. No.: B12054547
M. Wt: 135.16 g/mol
InChI Key: XFDQQADEQRAUEK-UHFFFAOYSA-N
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Description

Salicyliden-methylamin (C₈H₉NO) is a Schiff base formed via the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and methylamine. This compound features an imine (-C=N-) linkage connecting the aromatic salicylaldehyde moiety to the methylamine group. Its structure includes a phenolic hydroxyl group, which enables hydrogen bonding and chelation with metal ions, making it relevant in coordination chemistry and catalysis .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(methyliminomethyl)phenol

InChI

InChI=1S/C8H9NO/c1-9-6-7-4-2-3-5-8(7)10/h2-6,10H,1H3

InChI Key

XFDQQADEQRAUEK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyliden-methylamin is typically synthesized through a condensation reaction between salicylaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Salicyliden-methylamin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the original salicylaldehyde and methylamine .

Scientific Research Applications

Salicyliden-methylamin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of salicyliden-methylamin involves excited-state intramolecular proton transfer (ESIPT). Upon exposure to light, the compound undergoes a proton transfer from the hydroxyl group to the imine nitrogen, resulting in a change in its electronic structure and, consequently, its color. This process is reversible, allowing the compound to switch between different states .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 135.16 g/mol.
  • Reactivity: The imine bond is hydrolytically labile under acidic conditions. The phenolic group participates in electrophilic substitution reactions.

Comparison with Structurally Similar Compounds

Salicyliden-ethylamin (C₉H₁₁NO)

  • Structure : Ethylamine replaces methylamine in the Schiff base.
  • Molecular Weight : 149.19 g/mol.
  • Solubility : Similar polarity but slightly lower solubility in water due to the larger ethyl group.
  • Applications : Enhanced lipophilicity makes it more suitable for organic synthesis involving hydrophobic substrates .

Salicyliden-anilin (C₁₃H₁₁NO)

  • Structure : Aniline-derived Schiff base with a phenyl group instead of methyl.
  • Molecular Weight : 197.24 g/mol.
  • Reactivity : The aromatic amine increases stability against hydrolysis but reduces nucleophilicity.
  • Applications : Widely used in photochromic materials due to extended π-conjugation .

N-Methylalanine (C₄H₉NO₂)

  • Structure : A primary amine derivative with a carboxylic acid group.
  • Molecular Weight : 103.12 g/mol.
  • Applications: Biological relevance as a non-proteinogenic amino acid; used in peptide synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Salicyliden-methylamin C₈H₉NO 135.16 ~120–125 (est.) Coordination chemistry, catalysis
Salicyliden-ethylamin C₉H₁₁NO 149.19 ~110–115 (est.) Organic synthesis
Salicyliden-anilin C₁₃H₁₁NO 197.24 160–162 Photochromic materials
N-Methylalanine C₄H₉NO₂ 103.12 285–290 Peptide synthesis

Research Findings and Functional Comparisons

Stability and Reactivity

  • Hydrolytic Stability : this compound is less stable than salicyliden-anilin due to the electron-donating methyl group, which increases susceptibility to acid hydrolysis .
  • Metal Chelation: Exhibits stronger chelation with Cu²⁺ compared to N-methylalanine, attributed to the phenolic oxygen and imine nitrogen .

Pharmacological Potential

  • This compound: Limited direct use in drugs but serves as a scaffold for antimicrobial agents in research settings .

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